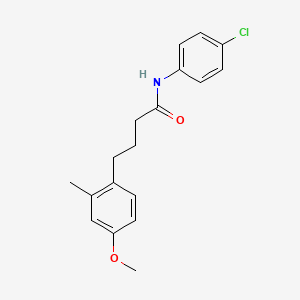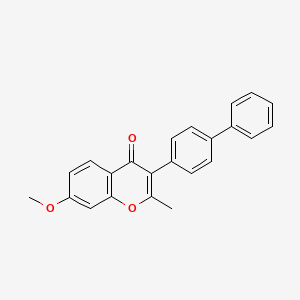
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, also known as CBZ, is a chemical compound that has been widely studied for its potential therapeutic properties. CBZ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 284.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea is not fully understood, but it is believed to act through the inhibition of various cellular pathways involved in tumor growth and neurodegeneration. N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are believed to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, inhibition of protein aggregation, and induction of apoptosis. N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has several advantages for use in lab experiments, including its low toxicity and high solubility in organic solvents. However, N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has some limitations, including its relatively low potency compared to other anti-cancer drugs and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, including the development of more potent analogs, the optimization of drug delivery methods, and the investigation of its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its anti-tumor activity and potential use in the treatment of neurodegenerative diseases make it an attractive target for further research. While there are some limitations to its use in lab experiments, the development of more potent analogs and optimization of drug delivery methods may help overcome these challenges. Overall, N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea represents a promising area of research for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea can be achieved through the reaction of 6-methyl-1,3-benzothiazol-2-amine with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through the addition of a reducing agent. The purity of the synthesized N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity against a variety of cancer cell lines, including lung, breast, and prostate cancer cells. N-cyclohexyl-N'-(6-methyl-1,3-benzothiazol-2-yl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYGKDSUYGPMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)


![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)


![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)

![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
